molecular formula C12H14O2 B6167444 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 929301-80-4

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No. B6167444
CAS RN: 929301-80-4
M. Wt: 190.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde (TMDBC) is a versatile organic compound with numerous applications in both scientific research and industrial production. This compound is used in a variety of syntheses, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry and in the synthesis of other organic compounds. TMDBC is a colorless solid with a melting point of 82-84°C and a boiling point of 176-178°C.

Scientific Research Applications

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a versatile compound with numerous applications in scientific research. It can be used as a reagent in organic synthesis and in the synthesis of other organic compounds. 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the synthesis of a variety of metal complexes, such as ruthenium, cobalt, and iron complexes.

Mechanism of Action

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is an electrophilic compound, meaning it is capable of reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde with nucleophiles produces a variety of products, depending on the reaction conditions and the type of nucleophile. For example, the reaction of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde with an amine produces an imine, while the reaction of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde with an alcohol produces an ether.
Biochemical and Physiological Effects
2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde has been found to have a variety of biochemical and physiological effects. In animal studies, 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been found to have anti-oxidant and anti-diabetic effects. In addition, 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde has been found to be effective against a variety of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a versatile compound with numerous applications in scientific research. It is relatively easy to synthesize and is stable at room temperature. It is also relatively non-toxic and has low vapor pressure, making it suitable for use in laboratory experiments. However, 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is also sensitive to light and air and must be stored in a dark, airtight container.

Future Directions

The potential applications of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde are numerous and varied. Future research could focus on further exploring the biochemical and physiological effects of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, as well as its potential applications in drug discovery, agrochemicals, and dye synthesis. In addition, further research could be conducted to develop more efficient methods of synthesis and to investigate the potential of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde as a reagent in organic synthesis. Finally, future studies could be conducted to explore the potential of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde as a catalyst in a variety of chemical reactions.

Synthesis Methods

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde can be synthesized through several different methods. The most common method is the reaction of benzofuran-7-carbaldehyde with trimethylsulfonium iodide in the presence of a base such as potassium carbonate. This reaction produces a trimethylsulfonium salt, which can then be hydrolyzed to give 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. Other methods include the reaction of benzofuran-7-carbaldehyde with trimethylsulfonium bromide, the reaction of benzofuran-7-carbaldehyde with trimethylsulfonium chloride, and the reaction of benzofuran-7-carbaldehyde with trimethylsulfonium bromide and trimethylsulfonium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-7-carbaldehyde", "2-methyl-2-butene", "Sodium borohydride", "Methanol", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium carbonate", "Water" ], "Reaction": [ "Step 1: 2,3-dihydro-1-benzofuran-7-carbaldehyde is reacted with 2-methyl-2-butene in the presence of sulfuric acid to form 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde.", "Step 2: The product from step 1 is then reduced using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: The alcohol from step 2 is oxidized using hydrogen peroxide in the presence of acetic acid to form the corresponding aldehyde.", "Step 4: The aldehyde from step 3 is then treated with sodium hydroxide and sodium carbonate in water to form the final product, 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde." ] }

CAS RN

929301-80-4

Product Name

2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.